molecular formula C17H15NOS2 B2861835 N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide CAS No. 2415620-64-1

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide

Cat. No. B2861835
CAS RN: 2415620-64-1
M. Wt: 313.43
InChI Key: LRCKTDNKHFFGQC-UHFFFAOYSA-N
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Description

The compound “N-({[3,3’-bithiophene]-5-yl}methyl)-2-methylbenzamide” is a complex organic molecule. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond . Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the bithiophene. The presence of the amide group (-CONH2) could also lead to the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the presence of the bithiophene and amide groups. Bithiophenes can undergo electrophilic aromatic substitution reactions . The amide group could participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bithiophene could potentially increase the compound’s conjugation, affecting its color, UV-Vis absorption, and fluorescence .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on its interactions with biological molecules .

properties

IUPAC Name

2-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS2/c1-12-4-2-3-5-16(12)17(19)18-9-15-8-14(11-21-15)13-6-7-20-10-13/h2-8,10-11H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCKTDNKHFFGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide

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